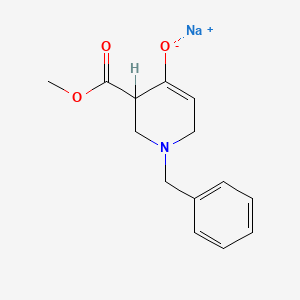

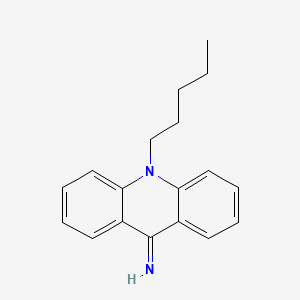

9(10H)-Acridinimine, 10-pentyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

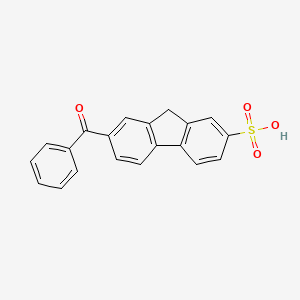

9(10H)-Acridinimin, 10-Pentyl- ist eine heterozyklische aromatische Verbindung mit einer Pentylgruppe, die an das Stickstoffatom an der 10. Position gebunden ist. Diese Verbindung gehört zur Acridin-Familie, die für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt ist, darunter die pharmazeutische Chemie, die organische Synthese und die Materialwissenschaften.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 9(10H)-Acridinimin, 10-Pentyl-, beinhaltet typischerweise die Reaktion von Acridin mit Pentylamin unter bestimmten Bedingungen. Eine gängige Methode ist die direkte Kondensation von Acridin mit Pentylamin in Gegenwart eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3) oder Polyphosphorsäure (PPA). Die Reaktion wird in der Regel bei erhöhten Temperaturen durchgeführt, um die Bildung der Iminbindung zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 9(10H)-Acridinimin, 10-Pentyl-, kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridinimine, 10-pentyl- typically involves the reaction of acridine with pentylamine under specific conditions. One common method is the direct condensation of acridine with pentylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of 9(10H)-Acridinimine, 10-pentyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Reaktionstypen

9(10H)-Acridinimin, 10-Pentyl-, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu den entsprechenden N-Oxiden oxidiert werden.

Reduktion: Die Reduktion der Imingruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Substitution: Die Pentylgruppe kann durch nucleophile Substitutionsreaktionen durch andere Alkyl- oder Arylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel in Lösungsmitteln wie Ethanol oder Tetrahydrofuran unter Inertgasatmosphäre durchgeführt.

Substitution: Alkylhalogenide oder Arylhalogenide; Reaktionen werden in Gegenwart einer Base wie Kaliumcarbonat in Lösungsmitteln wie Dimethylformamid durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von N-Oxiden.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung von substituierten Acridiniminen mit verschiedenen Alkyl- oder Arylgruppen.

Wissenschaftliche Forschungsanwendungen

9(10H)-Acridinimin, 10-Pentyl-, hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.

Biologie: Wird wegen seiner potentiellen Verwendung als fluoreszierende Sonde aufgrund seiner aromatischen Struktur und seiner Fähigkeit, sich in DNA einzulagern, untersucht.

Medizin: Wird wegen seiner Antitumoreigenschaften untersucht, insbesondere in der Hemmung von Topoisomerase-Enzymen, die für die DNA-Replikation unerlässlich sind.

Industrie: Wird bei der Entwicklung von Farbstoffen und Pigmenten aufgrund seiner chromophoren Eigenschaften verwendet.

Wissenschaftliche Forschungsanwendungen

9(10H)-Acridinimine, 10-pentyl- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to intercalate with DNA.

Medicine: Studied for its anticancer properties, particularly in the inhibition of topoisomerase enzymes which are crucial for DNA replication.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

Der Wirkungsmechanismus von 9(10H)-Acridinimin, 10-Pentyl-, beinhaltet seine Interaktion mit biologischen Makromolekülen wie DNA. Die Verbindung kann sich zwischen DNA-Basenpaaren interkalieren und so die normale Funktion der DNA stören und die Aktivität von Enzymen wie Topoisomerasen hemmen. Dies führt zur Hemmung der DNA-Replikation und -Transkription, was in der Antitumortherapie besonders nützlich ist.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Acridin: Die Stammverbindung ohne die Pentylgruppe.

9(10H)-Acridinimin, 10-Methyl-: Eine ähnliche Verbindung mit einer Methylgruppe anstelle einer Pentylgruppe.

9(10H)-Acridinimin, 10-Ethyl-: Eine ähnliche Verbindung mit einer Ethylgruppe anstelle einer Pentylgruppe.

Einzigartigkeit

9(10H)-Acridinimin, 10-Pentyl-, ist durch das Vorhandensein der Pentylgruppe einzigartig, die seine Löslichkeit, Reaktivität und biologische Aktivität im Vergleich zu seinen Analogen mit kürzeren Alkylketten beeinflussen kann. Die längere Alkylkette kann die Lipophilie der Verbindung verbessern, was möglicherweise ihre Fähigkeit verbessert, mit Lipidmembranen zu interagieren, und ihre Bioverfügbarkeit erhöht.

Eigenschaften

CAS-Nummer |

111782-83-3 |

|---|---|

Molekularformel |

C18H20N2 |

Molekulargewicht |

264.4 g/mol |

IUPAC-Name |

10-pentylacridin-9-imine |

InChI |

InChI=1S/C18H20N2/c1-2-3-8-13-20-16-11-6-4-9-14(16)18(19)15-10-5-7-12-17(15)20/h4-7,9-12,19H,2-3,8,13H2,1H3 |

InChI-Schlüssel |

QMHRHATWYGUWPR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.